

Comprehensive Technical Profile: 5-Chloro-2-iodobenzamide

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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzamide

CAS No.: 309253-40-5

Cat. No.: B2463402

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Executive Summary

5-Chloro-2-iodobenzamide (CAS: 289039-27-6) is a high-value halogenated scaffold in medicinal chemistry, distinguished by its unique ortho-iodo, meta-chloro substitution pattern relative to the amide functionality. This structural motif serves as a critical "linchpin" intermediate for accessing complex heterocycles, particularly isoindolinones and quinazolinones, which are pharmacophores in PARP inhibitors (e.g., Olaparib analogs) and other oncology targets.

The molecule's primary technical value lies in the chemoselective reactivity of its carbon-halogen bonds. The significant bond dissociation energy difference between the C-I bond (~65 kcal/mol) and the C-Cl bond (~95 kcal/mol) allows researchers to perform sequential, orthogonal cross-coupling reactions—functionalizing the iodine position first while preserving the chlorine handle for late-stage diversification.

Physicochemical Profile

Property	Value	Notes
IUPAC Name	5-Chloro-2-iodobenzamide	
CAS Number	289039-27-6	
Molecular Formula	C ₇ H ₅ ClINO	
Molecular Weight	281.48 g/mol	
Appearance	Off-white to pale yellow solid	Crystalline powder
Melting Point	178–182 °C (Predicted)	Experimental values vary by purity/polymorph
Solubility	DMSO, DMF, MeOH (Hot)	Poor solubility in water and non-polar alkanes
H-Bond Donors	1 (Amide NH ₂)	
H-Bond Acceptors	1 (Carbonyl O)	
Rotatable Bonds	1 (C(Ar)–C(=O))	

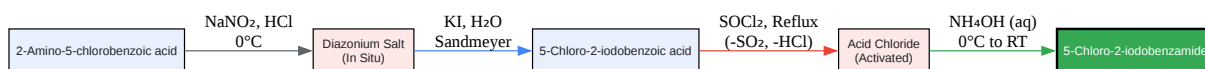
Synthetic Pathways[2][3]

Access to **5-Chloro-2-iodobenzamide** is most reliably achieved through the Acid Chloride Method, starting from commercially available 2-amino-5-chlorobenzoic acid. This route is preferred over direct iodination of chlorobenzamide due to regioselectivity issues.

Pathway Logic

- Sandmeyer Reaction: Conversion of the amine to an iodide using diazotization (NaNO₂/HCl) followed by potassium iodide (KI). This installs the iodine at the ortho position with high fidelity.
- Acyl Chloride Formation: Activation of the carboxylic acid using thionyl chloride (SOCl₂).
- Amidation: Nucleophilic acyl substitution with aqueous ammonia to yield the primary amide.

Visualization: Synthesis Workflow



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Caption: Step-wise synthesis from anthranilic acid derivative via Sandmeyer and Acyl Chloride activation.

Reactivity & Chemoselectivity (The Core)

The strategic utility of **5-Chloro-2-iodobenzamide** rests on the orthogonal reactivity of its two halogen substituents.

The Iodine vs. Chlorine Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate of oxidative addition is governed by the bond strength: C–I > C–Br > C–Cl.

- C–I Bond: Rapid oxidative addition to Pd(0). Reacts at room temperature or mild heating (40–60°C).
- C–Cl Bond: Inert under standard conditions used for iodides. Requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) and higher temperatures (>100°C) to react.

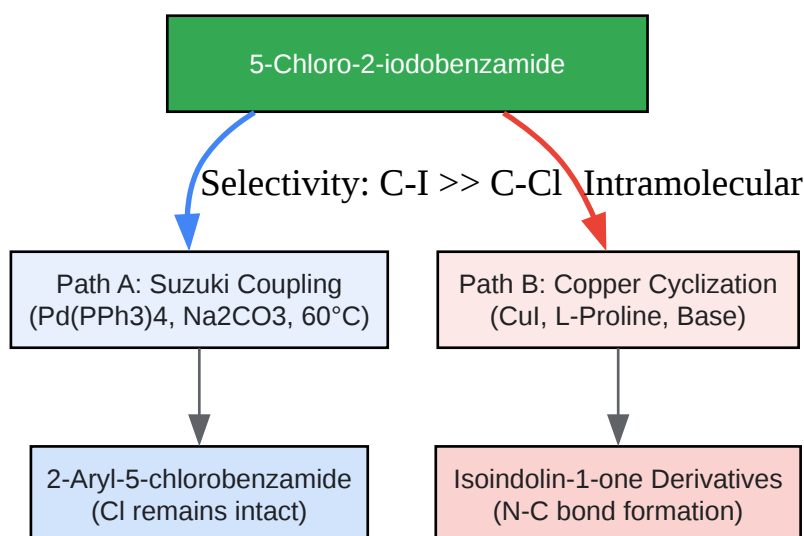
Implication: You can selectively couple an aryl boronic acid to the C-2 position (replacing Iodine) without touching the C-5 Chlorine.

Cyclization Potential

The ortho disposition of the Amide and Iodine allows for intramolecular cyclization, a key reaction for building fused heterocycles.

- Copper-Catalyzed Ullmann-type: Cyclization to isoindolin-1-ones.
- Carbonylation: Pd-catalyzed insertion of CO to form phthalimides.

Visualization: Chemoselective Logic



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Caption: Chemoselective divergence: C-I bond activation (Path A) vs. Intramolecular cyclization (Path B).

Detailed Experimental Protocol

Objective: Synthesis of **5-Chloro-2-iodobenzamide** from 5-chloro-2-iodobenzoic acid.

Reagents

- 5-Chloro-2-iodobenzoic acid (1.0 equiv)
- Thionyl Chloride (SOCl₂) (5.0 equiv)
- Ammonium Hydroxide (28% NH₃ aq) (Excess)
- Dichloromethane (DCM) or Toluene (Solvent)
- DMF (Cat. 1-2 drops)

Procedure

- Activation (Acid Chloride Formation):

- In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl_2), suspend 5-chloro-2-iodobenzoic acid (10.0 g, 35.4 mmol) in anhydrous toluene (50 mL).
- Add thionyl chloride (12.9 mL, 177 mmol) and catalytic DMF (2 drops).
- Heat the mixture to reflux (80°C) for 2–3 hours. The solution should become clear as the acid chloride forms and HCl/SO_2 gases evolve (scrub gases through a base trap).
- Evaporation: Cool to room temperature and concentrate in vacuo to remove solvent and excess SOCl_2 . Co-evaporate with toluene (2x) to ensure complete removal of thionyl chloride. The residue is the crude 5-chloro-2-iodobenzoyl chloride (usually a yellow oil or low-melting solid).
- Amidation:
 - Dissolve the crude acid chloride in dry DCM (30 mL).
 - Cool a separate flask containing Ammonium Hydroxide (50 mL, 28% aq) to 0°C in an ice bath.
 - Slowly add the DCM solution of the acid chloride to the stirring ammonia solution dropwise over 30 minutes. Caution: Exothermic reaction.
 - Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the product) typically forms.
- Work-up & Purification:
 - Filter the precipitate. Wash the solid cake with cold water (3 x 20 mL) to remove ammonium salts, and then with cold hexanes (2 x 15 mL).
 - Drying: Dry the solid in a vacuum oven at 45°C overnight.
 - Yield: Expected yield is 85–95%.
 - QC: Confirm purity via HPLC (>98%) and structure via ^1H NMR (DMSO-d_6).

Safety & Handling

- Hazards: **5-Chloro-2-iodobenzamide** is an Irritant (Skin/Eye/Respiratory).
- Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.
- Aryl Iodides: Generally light-sensitive. Store in amber vials to prevent iodine liberation and discoloration.
- Storage: Keep in a cool, dry place. Stable under standard laboratory conditions.

References

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